molecular formula C19H21N3O3S2 B2662223 4-Methoxy-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole CAS No. 941878-97-3

4-Methoxy-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole

Cat. No. B2662223
M. Wt: 403.52
InChI Key: MGSNWPUSAWWSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Methoxy-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Several benzothiazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, new pyridine derivatives incorporating benzothiazole units have shown variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This suggests potential applications of 4-Methoxy-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole in developing antimicrobial agents, given its structural similarity to these compounds.

Anticancer Properties

Benzothiazole derivatives have also been investigated for their anticancer properties. A study on novel diastereoselective benzothiazole β-lactam conjugates starting from (benzo[d]thiazol-2-yl)phenol has shown that certain compounds exhibit moderate antimicrobial activities and potential antimalarial properties, indicating the use of benzothiazole derivatives in anticancer research (Alborz et al., 2018).

Anticonvulsant and Sedative-Hypnotic Effects

Benzothiazole derivatives have been designed, synthesized, and evaluated as anticonvulsant agents. Compounds with the 4-thiazolidinone ring have shown considerable anticonvulsant activity in tests, suggesting that 4-Methoxy-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole could be explored for neurological applications, given its related structure (Faizi et al., 2017).

Synthesis of Building Blocks for Drug Discovery

The benzothiazole structure is a key component in many drugs and compounds with diverse bioactivities. For example, an elegant pathway for the synthesis of methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates has been described, offering potential as building blocks in drug discovery. This highlights the utility of benzothiazole derivatives in synthesizing new molecules for various therapeutic applications (Durcik et al., 2020).

properties

IUPAC Name

4-methoxy-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-14-6-8-15(9-7-14)27(23,24)22-12-10-21(11-13-22)19-20-18-16(25-2)4-3-5-17(18)26-19/h3-9H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSNWPUSAWWSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole

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